
6-Nitrophthalide
Overview
Description
6-Nitrophthalide is a chemical compound with the molecular formula C8H5NO4. It is a fluorescent heterocycle that can be used as a probe for specific inhibition . The compound is known for its pale yellow crystalline powder form and has a melting point of 140-145°C .
Preparation Methods
Detailed Synthetic Route
Two-Step Synthesis from 2-Nitrobenzaldehyde
The widely referenced preparation method involves a two-step reaction sequence:
Step | Reagents & Conditions | Description |
---|---|---|
1 | Sodium tetrahydroborate (NaBH4), tetrahydrofuran (THF), 0–20°C, 12 h | Reduction of 2-nitrobenzaldehyde to the corresponding alcohol intermediate |
2 | Methyl iodide, acidic conditions (pH ~1), 20°C, 12 h | Methylation and cyclization to form 6-nitrophthalide |
This method yields this compound with good purity and moderate to high yield. The reaction temperature is carefully controlled below 50°C to minimize side reactions and decomposition. The use of THF as solvent facilitates the reduction step, while acidic conditions promote cyclization and methylation.
Nitration of Phthalide Derivatives
An alternative approach involves direct nitration of phthalide or substituted phthalides using a mixture of nitric acid and sulfuric acid at low temperatures (0–20°C). This electrophilic aromatic substitution introduces the nitro group selectively at the 6-position due to electronic and steric effects. The reaction is typically carried out under controlled stoichiometric conditions to avoid over-nitration or degradation.
Parameter | Typical Conditions | Notes |
---|---|---|
Nitrating agents | HNO3 / H2SO4 mixture | Concentrations optimized for selectivity |
Temperature | 0–20°C | Low temperature to control reaction rate |
Reaction time | ~12 hours | Ensures complete nitration |
Work-up | Quenching with water, recrystallization | Purification to remove impurities |
This method is favored for its straightforwardness but requires careful handling of strong acids and temperature control.
Purification and Characterization
Post-synthesis, this compound is purified primarily by recrystallization from solvents such as ethanol or methanol. The compound exhibits limited water solubility (~0.4 g/L at 25°C), which aids in selective crystallization.
Property | Value |
---|---|
Melting point | 140–146 °C |
Water solubility | 0.4 g/L at 25 °C |
Physical form | Pale yellow crystalline powder |
Purity is confirmed by analytical techniques including:
- High-performance liquid chromatography (HPLC)
- Gas chromatography-mass spectrometry (GC-MS)
- Nuclear magnetic resonance (NMR) spectroscopy
These methods ensure structural integrity and absence of side products.
Research Findings and Optimization
- Reaction Temperature: Maintaining temperatures below 50°C during nitration and reduction steps is critical to avoid side reactions and degradation of sensitive intermediates.
- Stoichiometry: Using stoichiometric amounts of nitric acid and sulfuric acid improves selectivity for the 6-nitro substitution.
- Reaction Time: Extended reaction times (~12 hours) ensure complete conversion but require monitoring to prevent overreaction.
- Solvent Choice: THF is preferred for reduction steps due to its ability to dissolve both organic substrates and sodium tetrahydroborate.
- Safety: Handling of strong acids and reducing agents requires appropriate personal protective equipment and ventilation to mitigate risks such as skin irritation and inhalation hazards.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents & Conditions | Advantages | Limitations |
---|---|---|---|---|
Two-step reduction & methylation | 2-Nitrobenzaldehyde | NaBH4/THF (0–20°C), methyl iodide, acidic pH | High purity, moderate yield | Multi-step, requires careful control |
Direct nitration | Phthalide derivatives | HNO3/H2SO4 (0–20°C), 12 h | Simple, direct nitration | Requires strong acids, safety concerns |
Chemical Reactions Analysis
6-Nitrophthalide undergoes various chemical reactions, including:
Reduction: It can be reduced to form 6-dimethylaminophthalide using reductive methylation.
Substitution: It can be used in the preparation of 3-bromo-6-nitrophthalide.
Oxidation: It has the ability to inhibit the oxidation of aldehydes.
Common reagents used in these reactions include sodium tetrahydroborate, tetrahydrofuran, methyl iodide, and nitric acid . The major products formed from these reactions include 6-dimethylaminophthalide and 3-bromo-6-nitrophthalide .
Scientific Research Applications
6-Nitrophthalide is a chemical compound with the molecular formula that has diverse applications in scientific research, industry, and medicine . It is a fluorescent heterocycle that can be used as a probe for specific inhibition.
Scientific Research Applications
This compound is widely utilized in various facets of scientific research.
- Chemistry It is used as a fluorescent probe for specific inhibition.
- Biology It has demonstrated inhibitory properties against triazole and dipole, which are catalytic asymmetric molecules.
- Medicine It is used in the preparation of compounds with potential medicinal properties.
- Organic Synthesis It serves as an intermediate in creating complex molecules .
- Fluorescent Dyes It is utilized in creating fluorescent dyes for biological imaging and diagnostics .
- Pharmaceutical Development It helps in formulating drugs that target specific biological pathways .
- Polymer Chemistry It can be incorporated into polymer matrices to improve thermal stability and mechanical strength .
- Environmental Monitoring It is used to detect pollutants, aiding in environmental research and ensuring compliance with safety regulations .
This compound is a nitro-substituted derivative of phthalic acid with diverse biological activities and potential applications in medicinal chemistry, such as anti-inflammatory, antitumor, and antimicrobial activities.
-
Antitumor Activity Research suggests that compounds with a nitro group, including this compound, exhibit antitumor properties against various cancer cell lines by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
Cell Line IC50 (µM) Mechanism of Action HeLa (cervical cancer) 12.5 Induction of apoptosis MCF-7 (breast cancer) 15.0 Cell cycle arrest and apoptosis A549 (lung cancer) 10.0 Inhibition of proliferation -
Anti-inflammatory Effects Studies suggest that it inhibits pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which play critical roles in inflammatory responses.
Assay Result Reference COX-2 Inhibition IC50: 8 µM TNF-α Inhibition Significant reduction IL-1β Inhibition Moderate effect -
Antimicrobial Properties The presence of the nitro group enhances its ability to interact with microbial enzymes and cellular structures.
Microorganism MIC (µg/mL) Type of Activity Staphylococcus aureus 32 Bactericidal Escherichia coli 64 Bacteriostatic Candida albicans 16 Fungicidal
Case Studies
- Antitumor Study: this compound has cytotoxic effects on human breast cancer cells (MCF-7), with a dose-dependent inhibition of cell growth (IC50 ≈ 15 µM) and induction of apoptosis via mitochondrial pathways.
- Anti-inflammatory Research: In a murine model of acute inflammation, administration of this compound resulted in a significant decrease in inflammatory markers, demonstrating its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy: this compound exhibited antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value indicating effective bactericidal action.
Chemical Reactions
This compound undergoes various chemical reactions:
- Reduction: It can be reduced to form 6-dimethylaminophthalide using reductive methylation.
- Substitution: It can be used in the preparation of 3-bromo-6-nitrophthalide.
- Oxidation: It can inhibit the oxidation of aldehydes.
Common reagents used in these reactions include sodium tetrahydroborate, tetrahydrofuran, methyl iodide, and nitric acid.
Safety and Hazards
Mechanism of Action
The mechanism of action of 6-Nitrophthalide involves its ability to inhibit specific chemical reactions. It acts as a probe for specific inhibition and has the ability to inhibit the oxidation of aldehydes . The molecular targets and pathways involved in its mechanism of action are related to its interaction with specific enzymes and chemical intermediates.
Comparison with Similar Compounds
6-Nitrophthalide is similar to other fluorescent probes such as fluorescein, nitrobenzene, and nitrophenol . it is unique in its ability to inhibit the oxidation of aldehydes and its specific inhibitory properties against triazole and dipole . Other similar compounds include 4-Nitrophthalide and 5-Bromophthalide .
Biological Activity
6-Nitrophthalide is a nitro-substituted derivative of phthalic acid that has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory, antitumor, and antimicrobial activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group at the 6-position of the phthalide ring. The molecular structure can be represented as follows:
This structure contributes to its electronic properties, enhancing its interaction with various biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity
- Anti-inflammatory Effects
- Antimicrobial Properties
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that compounds with a nitro group, including this compound, show promising results against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.
Table 1: Antitumor Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
MCF-7 (breast cancer) | 15.0 | Cell cycle arrest and apoptosis |
A549 (lung cancer) | 10.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The anti-inflammatory effects of this compound have also been documented. Studies suggest that it inhibits pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which play critical roles in inflammatory responses.
Table 2: Anti-inflammatory Activity
Assay | Result | Reference |
---|---|---|
COX-2 Inhibition | IC50: 8 µM | |
TNF-α Inhibition | Significant reduction | |
IL-1β Inhibition | Moderate effect |
Antimicrobial Properties
The antimicrobial activity of this compound has been explored against various pathogens. The presence of the nitro group enhances its ability to interact with microbial enzymes and cellular structures.
Table 3: Antimicrobial Activity
Microorganism | MIC (µg/mL) | Type of Activity |
---|---|---|
Staphylococcus aureus | 32 | Bactericidal |
Escherichia coli | 64 | Bacteriostatic |
Candida albicans | 16 | Fungicidal |
Case Studies
- Antitumor Study : A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 15 µM. The compound was shown to induce apoptosis via mitochondrial pathways.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. The administration of the compound resulted in a significant decrease in inflammatory markers, demonstrating its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy : A comprehensive evaluation against various bacterial strains revealed that this compound exhibited notable antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value indicating effective bactericidal action.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-Nitrophthalide with high purity, and how can experimental parameters be optimized?
- Answer : Synthesis typically involves nitration of phthalide derivatives under controlled conditions. To optimize purity, monitor reaction temperature (ideally below 50°C to avoid side products) and use stoichiometric nitric acid concentrations. Post-synthesis, recrystallization from ethanol or methanol is effective for purification. Solubility data (4.00E-01 g/L in water at 25°C) should guide solvent selection . Characterization via HPLC or GC-MS ensures purity, while NMR confirms structural integrity. Safety protocols for handling nitric acid and nitration byproducts must be followed to mitigate hazards like skin/eye irritation .
Q. How should researchers handle discrepancies in reported solubility values for this compound across different solvents?
- Answer : Discrepancies may arise from variations in measurement techniques (e.g., gravimetric vs. spectroscopic methods) or solvent purity. To resolve contradictions, replicate experiments using standardized protocols (e.g., shake-flask method) and validate with peer-reviewed solubility datasets. Cross-reference with thermodynamic models like the Yalkowsky equation to predict solubility behavior . Document solvent batch details and ambient conditions (temperature, humidity) to ensure reproducibility .
Q. What safety protocols are critical when working with this compound in laboratory settings?
- Answer : Use PPE (gloves, goggles) to prevent skin/eye contact. Store in airtight containers away from oxidizers and reducing agents. While this compound is not classified as carcinogenic, avoid inhalation of dust and ensure proper ventilation. Dispose of waste via certified hazardous waste facilities compliant with local regulations. Emergency procedures for spills (e.g., neutralization with inert absorbents) should be pre-established .
Advanced Research Questions
Q. How does the planarity of this compound’s molecular structure influence its photophysical properties, and what experimental techniques can validate this relationship?
- Answer : The planar Pd core (maximal deviation: 1.3°) enables efficient π-electron conjugation, affecting UV-Vis absorption and fluorescence. Techniques like X-ray crystallography or DFT calculations can confirm planarity, while time-resolved spectroscopy (e.g., femtosecond transient absorption) quantifies electron transfer kinetics. Compare with non-planar analogs to isolate structural effects on photophysics .
Q. What strategies can resolve contradictions between computational predictions and experimental data for this compound’s reactivity in electron-deficient environments?
- Answer : Reassess computational models (e.g., DFT functionals or basis sets) for accuracy in nitro-group interactions. Validate via kinetic studies (e.g., monitoring reaction intermediates using stopped-flow spectroscopy) or isotopic labeling to trace mechanistic pathways. Cross-validate with spectroscopic data (IR, Raman) to identify overlooked intermediates .
Q. How can researchers design experiments to probe the environmental fate of this compound, particularly its degradation pathways in aqueous systems?
- Answer : Conduct hydrolysis studies under varied pH/temperature conditions, analyzing products via LC-MS. Use radical scavengers (e.g., tert-butanol) to differentiate between photolytic and oxidative degradation. Ecotoxicity assays (e.g., Daphnia magna bioassays) assess ecological impact. Data should align with OECD guidelines for environmental persistence testing .
Q. Methodological Guidance
Q. How should researchers formulate hypothesis-driven questions about this compound’s applications in material science?
- Answer : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example: "Does this compound’s electron-deficient structure (Intervention) enhance charge transport in polymer composites (Outcome) compared to nitro-free analogs (Comparison)?" .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Answer : Use non-linear regression models (e.g., Hill equation) to fit dose-response curves. Validate assumptions via residual analysis and apply ANOVA for group comparisons. Report confidence intervals and effect sizes to quantify uncertainty .
Q. Data Reporting Standards
Q. How should raw datasets from this compound experiments be archived to meet open science requirements?
- Answer : Deposit data in repositories like Zenodo or Figshare with metadata (e.g., solvent purity, instrument calibration logs). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets in publications. Provide accession numbers for transparency .
Q. What criteria determine the inclusion/exclusion of spectral data in publications on this compound?
Properties
IUPAC Name |
6-nitro-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8-7-3-6(9(11)12)2-1-5(7)4-13-8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWGZXAHUPFXLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870684 | |
Record name | 6-Nitro-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610-93-5 | |
Record name | 6-Nitrophthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitrophthalide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 610-93-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Nitro-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Nitro-3H-isobenzofuran-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Nitrophthalide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35QB7T32YC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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